CC-401 hydrochloride
Overview
Description
CC-401 hydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes such as inflammation, apoptosis, and differentiation . It is known for its ability to block JNK signaling, making it a valuable tool in scientific research, particularly in the fields of cancer and fibrosis .
Mechanism of Action
Target of Action
CC-401 hydrochloride is a potent inhibitor of all three forms of c-Jun N-terminal kinase (JNK) with a Ki of 25 to 50 nM . It has at least 40-fold selectivity for JNK compared with other related kinases . JNK is a key regulator of several important cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts by competitively binding to the ATP binding site in the active, phosphorylated form of JNK . This prevents JNK from phosphorylating its various target molecules, such as the amino-terminal activation domain of the transcription factor, c-Jun . The inhibition of JNK signaling leads to a variety of cellular effects, including decreased cellular proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce rodent and human β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This effect was enhanced by simultaneous glycogen synthase kinase–3 β (GSK-3 β) or activin A receptor type II–like kinase/transforming growth factor- β (ALK5/TGF- β) inhibition . Additionally, this compound inhibited DYRK1A-dependent phosphorylation/stabilization of the β-cell–replication inhibitor p27 Kip1 .
Pharmacokinetics
It is known that the compound is cell penetrant , suggesting that it can cross cell membranes to reach its intracellular targets. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include decreased cellular proliferation and induced β-cell replication . It also inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, this compound exhibits synergism in colon cancer cell lines .
Action Environment
It is known that the compound is soluble in water , which could potentially influence its distribution and bioavailability in the body
Biochemical Analysis
Biochemical Properties
CC-401 hydrochloride interacts with JNK, a type of protein kinase involved in various cellular processes . It has at least 40-fold selectivity for JNK compared with other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70) . The nature of these interactions is competitive, as this compound binds to the ATP binding site in JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks JNK signaling in the rat obstructed kidney and inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, it exhibits synergism in colon cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to the ATP binding site in JNK . This results in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun . This inhibition disrupts the normal functioning of JNK, thereby affecting the cellular processes that JNK is involved in .
Temporal Effects in Laboratory Settings
It is known that it has a potent inhibitory effect on JNK, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Given its role as a JNK inhibitor, it is likely to interact with enzymes or cofactors involved in the JNK signaling pathway .
Preparation Methods
CC-401 hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the addition of hydrochloride to enhance its solubility and stability . The synthetic route typically involves the following steps:
- Formation of the indazole core.
- Introduction of the triazole ring.
- Attachment of the piperidinoethoxy group.
- Final hydrochloride addition to form this compound .
Chemical Reactions Analysis
CC-401 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the core structure, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
CC-401 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of JNK in cellular processes.
Industry: Utilized in the development of new drugs targeting JNK-related pathways.
Comparison with Similar Compounds
CC-401 hydrochloride is unique due to its high selectivity and potency as a JNK inhibitor. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity compared to this compound.
Tanzisertib (CC-930): A potent JNK inhibitor with antifibrotic activity.
JNK-IN-8: An irreversible JNK inhibitor with high selectivity.
This compound stands out due to its balanced profile of potency, selectivity, and solubility, making it a preferred choice in various research applications .
Properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVXKYKWOUGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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